Ethyl 4-(4-methylphenyl)-2-{[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}-3-thiophenecarboxylate
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Description
Ethyl 4-(4-methylphenyl)-2-{[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C27H23Cl3N2O3S and its molecular weight is 561.9 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-(4-methylphenyl)-2-{[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}-3-thiophenecarboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Ethyl group : Contributes to the lipophilicity of the molecule.
- 4-(4-methylphenyl) : A phenyl ring that may influence the compound's interaction with biological targets.
- Trichloroethylamine moiety : Known for its reactivity and potential biological activity.
- Thiophene carboxylate : This heterocyclic component often enhances biological activity due to its electron-rich nature.
The proposed mechanisms through which similar compounds exert their biological effects include:
- Inhibition of key signaling pathways : Compounds targeting the PI3K/Akt/mTOR pathway have shown promise in cancer therapy.
- Induction of oxidative stress : Some derivatives can increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
- Modulation of gene expression : Compounds that influence transcription factors involved in cell growth and differentiation may also play a role.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity | Mechanism | Reference |
---|---|---|---|
Compound A | Anticancer | PI3K/Akt inhibition | |
Compound B | Antimicrobial | Cell membrane disruption | |
Compound C | Anti-inflammatory | Cytokine modulation |
Case Studies
-
Case Study on Anticancer Activity :
A study investigated a series of thiophene derivatives and found that one compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. This was attributed to its ability to induce apoptosis via the mitochondrial pathway. -
Case Study on Neuroprotective Effects :
Another research highlighted a related compound's neuroprotective properties in models of neurodegeneration. The compound reduced neuronal death by modulating inflammatory responses and enhancing antioxidant defenses.
Research Findings
Research indicates that compounds structurally similar to this compound possess a range of biological activities. Preliminary findings suggest potential applications in:
- Cancer therapy : Targeting specific signaling pathways.
- Neuroprotection : Reducing oxidative stress and inflammation.
- Antimicrobial treatments : Disrupting bacterial cell membranes.
Properties
CAS No. |
611185-63-8 |
---|---|
Molecular Formula |
C27H23Cl3N2O3S |
Molecular Weight |
561.9 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[[2,2,2-trichloro-1-(naphthalene-1-carbonylamino)ethyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H23Cl3N2O3S/c1-3-35-25(34)22-21(18-13-11-16(2)12-14-18)15-36-24(22)32-26(27(28,29)30)31-23(33)20-10-6-8-17-7-4-5-9-19(17)20/h4-15,26,32H,3H2,1-2H3,(H,31,33) |
InChI Key |
OYOWRSSPQYHVFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.